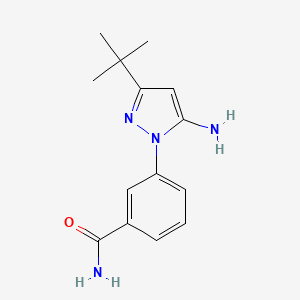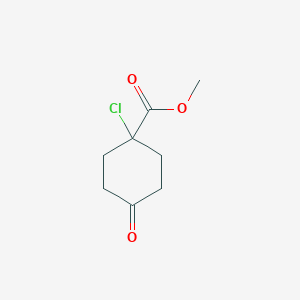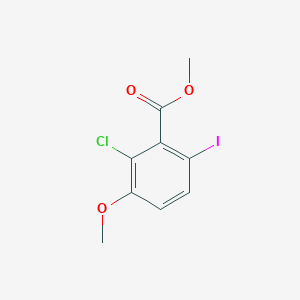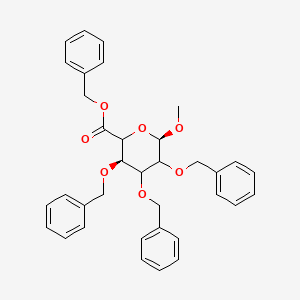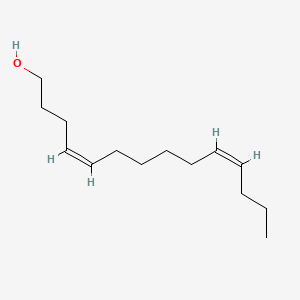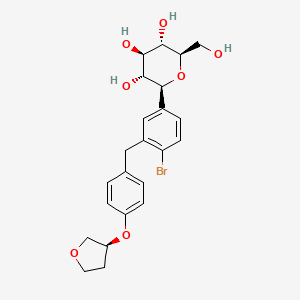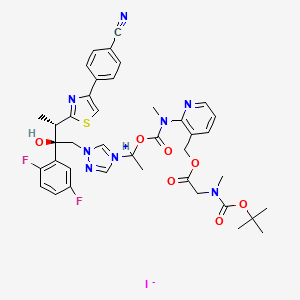![molecular formula C30H36N6O8S3 B13853024 (6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pivaly-Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefditoren. This compound is used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. It is commonly used for treating community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, pharyngitis, and tonsillitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaly-Cefditoren Pivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the pivaloyloxymethyl group: This step involves esterification reactions to attach the pivaloyloxymethyl group to the cephalosporin core.
Final purification: The compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
High-performance liquid chromatography (HPLC): This technique is employed for the purification and quality control of the final product.
化学反応の分析
Types of Reactions
N-Pivaly-Cefditoren Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed by esterases in the body to release the active cefditoren.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Hydrolysis: Esterases in the body catalyze this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The primary product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibiotic compound .
科学的研究の応用
N-Pivaly-Cefditoren Pivoxil has several scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and stability.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
作用機序
N-Pivaly-Cefditoren Pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. The active compound, cefditoren, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall .
類似化合物との比較
Similar Compounds
Cefdinir: Another third-generation cephalosporin with a similar spectrum of activity.
Cefixime: A third-generation cephalosporin used for similar indications.
Cefpodoxime: Another oral cephalosporin with comparable antibacterial activity.
Uniqueness
N-Pivaly-Cefditoren Pivoxil is unique due to its enhanced stability against β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its prodrug form allows for better oral bioavailability compared to some other cephalosporins .
特性
分子式 |
C30H36N6O8S3 |
|---|---|
分子量 |
704.8 g/mol |
IUPAC名 |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19+/t20-,24-/m1/s1 |
InChIキー |
AOJSDVLILWNASE-VUMYNCDUSA-N |
異性体SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
正規SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


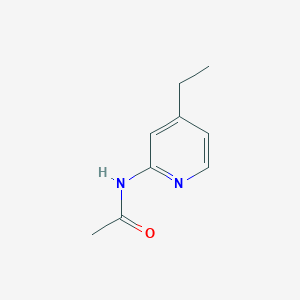
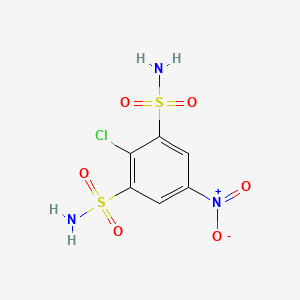
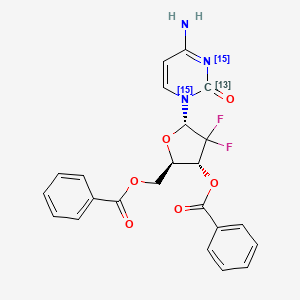
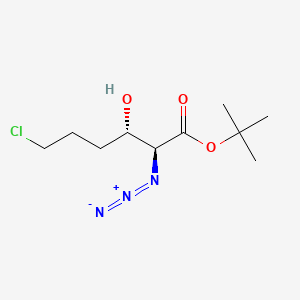
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
